4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

Acid-base chemistry Spectroscopy Thermodynamics

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid (CAS 2918-83-4), also known as 4-hydroxyazobenzene-4'-sulfonic acid, is a member of the sulfonated monoazo dye class. As an analog of 4-hydroxyazobenzene, it is characterized by the presence of a sulfonic acid group (-SO3H) and a phenolic hydroxyl group (-OH) on opposite ends of an azo scaffold.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 2918-83-4
Cat. No. B1594419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
CAS2918-83-4
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O
InChIInChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18)
InChIKeyCNYMBHPFLJWLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid (CAS 2918-83-4): A Water-Soluble Azo Dye Intermediate and Analytical Tool


4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid (CAS 2918-83-4), also known as 4-hydroxyazobenzene-4'-sulfonic acid, is a member of the sulfonated monoazo dye class. As an analog of 4-hydroxyazobenzene, it is characterized by the presence of a sulfonic acid group (-SO3H) and a phenolic hydroxyl group (-OH) on opposite ends of an azo scaffold [1]. This structure imparts high water solubility and characteristic spectroscopic properties, including a peak absorbance at 465 nm in its monoprotonated form [2]. It serves as a key intermediate in dye synthesis and a model compound in environmental fate studies for sulfonated azo dyes due to its simplified structure relative to more complex commercial dyes [3].

Why 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid Cannot Be Considered Interchangeable with Other Sulfonated Azo Dyes


Simple substitution with other sulfonated azo dyes like Methyl Orange or Acid Orange 7 is not straightforward as their disparate functional groups critically govern protonation equilibria, solubility, and reactivity. For instance, the phenolic -OH group in 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid exhibits a fundamentally different acid-base behavior compared to the dimethylamino group in Methyl Orange, leading to a distinct pKa range for its first protonation [1]. This directly impacts its suitability as a spectral probe in acidic conditions. Furthermore, its biodegradation pathway and rate, producing 4-hydroxybenzenesulfonic acid as a primary metabolite, differ from those of other model dyes, making it a necessary specific standard for environmental fate studies [2]. Selecting a non-equivalent analog risks invalidating analytical methods or overlooking specific reactivity in synthetic applications.

Quantitative Differentiation of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid: Evidence-Based Selection Guide


Protonation Behavior: A Direct Comparison with Its Des-sulfonic Analog

The introduction of a sulfonic acid group significantly alters the compound's ability to accept a second proton in highly acidic media. Compared to the parent compound, the second protonation equilibrium for the target compound requires a more acidic environment, shifting the relevant pKa value significantly [1]. This difference is crucial for applications where the molecule's charge state at extreme pH affects its reactivity or spectral properties.

Acid-base chemistry Spectroscopy Thermodynamics

Spectroscopic Signature in Acidic Media: Differentiation from Methyl Orange

The compound exhibits a distinct absorption maximum for its monoprotonated form, which is crucial for its use as a spectroscopic probe. This feature differentiates it from common indicators like Methyl Orange, where the color change is driven by protonation of a dimethylamino group rather than an azo function [1]. The specific λmax at 465 nm in moderately acidic solutions allows for its selective detection.

UV-Vis Spectroscopy pH Indicators Analytical Chemistry

Thermal Stability and Storage: A Comparative Advantage for Procurement

The compound's high melting point indicates robust thermal stability, a key attribute for storage and handling. Its melting point of 270-275 °C significantly exceeds that of the parent compound, 4-hydroxyazobenzene (152-156 °C) [1]. This suggests stronger intermolecular forces, likely due to the sulfonic acid group, which can be a decisive factor for inventory management in hot climates or processes involving elevated temperatures.

Stability Storage Procurement

Aqueous Ozone Reactivity: A Defined Kinetic Profile for Water Treatment Research

In water treatment research, this compound serves as a specific model substrate for studying the ozone oxidation of sulfonated azo dyes. Its reaction with ozone has been studied in detail to reveal the temporal evolution of intermediate products [1]. This defined kinetic profile, which leads to specific sulfonated fragmentation products, differentiates it from other dyes like Acid Orange 7, which yields a different set of aromatic breakdown products due to its naphthalene core [2].

Water Treatment Ozonation Reaction Kinetics

Recommended Application Scenarios for 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid Based on Quantified Differentiation


As a Non-Basic Spectroscopic Probe in Highly Acidic Environments

The compound's unique protonation behavior, with a first pKa of -1.45 for the azo group [1], makes it ideal as a spectral probe in strongly acidic solutions (e.g., concentrated sulfuric acid studies) where common amine-based indicators like Methyl Orange (pKa ~3.4) are already fully protonated and lose their indicative color change. Its λmax shift from 465 nm to 420 nm upon diprotonation in 100% H2SO4 provides a clear signal for acidity function measurements.

As a Reference Standard in Environmental Fate Studies of Simple Sulfonated Azo Dyes

As a model compound, its well-defined biodegradation pathway to 4-hydroxybenzenesulfonic acid under fungal degradation (by Pleurotus ostreatus) [2] enables its use as a calibration standard in mass spectrometry (CE-MS) methods for tracking dye pollution. Its simpler product profile compared to naphthalene-based dyes like Acid Orange 7 facilitates unambiguous identification of degradation products in complex environmental samples.

As a Thermally Robust Intermediate in High-Temperature Dye Synthesis

With a melting point exceeding 270 °C [1], this sulfonated monomer can be reliably used in high-temperature polycondensation or coupling reactions for the synthesis of polymeric dyes or specialty pigments. Its thermal stability offers a processing window that is inaccessible for lower-melting analogs like 4-hydroxyazobenzene (m.p. 152-156 °C), which would melt and potentially degrade or volatilize during such processes.

As a Defined Substrate for Ozonation Process Validation

Its specific reaction kinetics with ozone, leading to the generation of 4-hydroxybenzenesulfonic acid [3], make this compound an excellent candidate for calibrating and validating advanced oxidation reactors. The clear temporal evolution of intermediates allows engineers to benchmark reactor performance against a predictable chemical standard, a process not reliably offered by structurally more complex commercial dyes.

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